LLY-507

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

LLY-507 es un inhibidor potente y selectivo de la metiltransferasa proteína-lisina SMYD2.

Aplicaciones Científicas De Investigación

LLY-507 ha sido ampliamente estudiado por sus aplicaciones en la investigación del cáncer. Ha mostrado potencial en la inhibición del crecimiento del cáncer de pulmón de células no pequeñas al dirigirse a la enzima SMYD2 . Además, this compound se ha utilizado en estudios que involucran la regulación epigenética, proporcionando información sobre el papel de las metiltransferasas en varios procesos biológicos .

Mecanismo De Acción

LLY-507 ejerce sus efectos inhibiendo la actividad metiltransferasa de SMYD2. Esta inhibición evita la metilación de residuos específicos de lisina en proteínas histónicas y no histónicas, lo que afecta la expresión génica y las funciones celulares . Se ha demostrado que el compuesto inhibe la monometilación de p53 en la lisina 370, una modificación asociada con la tumorigénesis .

Análisis Bioquímico

Biochemical Properties

LLY-507 plays a crucial role in biochemical reactions by inhibiting the activity of SMYD2, a lysine methyltransferase enzyme. SMYD2 catalyzes the monomethylation of several protein substrates, including p53. This compound binds to the substrate peptide binding pocket of SMYD2, thereby preventing the methylation process. This inhibition is highly selective, with this compound showing over 100-fold selectivity for SMYD2 over other methyltransferase and non-methyltransferase targets .

Cellular Effects

This compound has been shown to exert significant effects on various types of cells and cellular processes. In cancer cells, this compound inhibits the proliferation of esophageal squamous cell carcinoma, hepatocellular carcinoma, and breast cancer cell lines. The compound reduces SMYD2-induced monomethylation of p53 Lys370 at submicromolar concentrations, thereby affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the substrate peptide binding pocket of SMYD2. This binding inhibits the enzyme’s ability to methylate its protein substrates, such as p53. The inhibition of SMYD2 by this compound leads to a reduction in the monomethylation of p53 Lys370, which in turn affects the downstream signaling pathways and gene expression involved in cell proliferation and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable and retains its inhibitory activity against SMYD2 over extended periods. Long-term studies have shown that this compound does not significantly affect global histone methylation levels, indicating its specificity for SMYD2. Additionally, subcellular fractionation studies have revealed that SMYD2 is primarily cytoplasmic, suggesting that this compound targets specific chromatin loci and non-histone substrates .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a urethane-induced lung cancer mouse model, this compound significantly suppressed tumor growth, emphysema, hemorrhage, and congestion. The compound exhibited strong anticancer potential at lower dosages, with IC50 values of 0.71 µg/mL alone and 0.53 µg/mL when loaded on iron oxide nanoparticles (IONPs). Higher dosages may lead to toxic or adverse effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its binding to SMYD2 and other cellular components. Studies have shown that this compound can be efficiently loaded onto iron oxide nanoparticles (IONPs) to enhance its delivery and reduce toxicity .

Subcellular Localization

This compound primarily localizes in the cytoplasm, where it interacts with SMYD2. The compound’s activity and function are influenced by its subcellular localization, which is directed by targeting signals and post-translational modifications. The specific compartments or organelles targeted by this compound are still being studied .

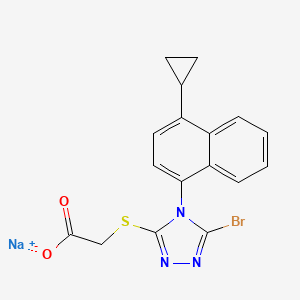

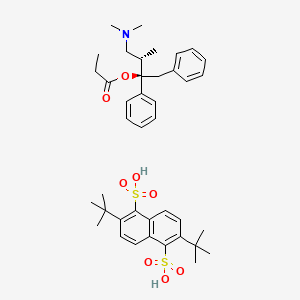

Métodos De Preparación

LLY-507 se sintetiza utilizando una serie de reacciones químicas que involucran bloques de construcción clave como el 3-metilindol, el benzoato de metilo 3-ciano, la 3-(pirrolidin-1-il)propan-1-amina y el 1-bromo-2-yodobenceno . La ruta sintética implica múltiples pasos, incluyendo reacciones de sustitución nucleofílica y condensación, en condiciones controladas para asegurar un alto rendimiento y pureza .

Análisis De Reacciones Químicas

LLY-507 se somete a diversas reacciones químicas, centrándose principalmente en su interacción con la enzima SMYD2. Se une al bolsillo de unión del péptido sustrato de SMYD2, inhibiendo su actividad metiltransferasa . El compuesto es altamente selectivo para SMYD2 sobre otras metiltransferasas y objetivos no metiltransferasas .

Comparación Con Compuestos Similares

LLY-507 se compara con otros inhibidores de SMYD2 como AZ505 y BAY-598 . Estos compuestos comparten un modo de unión similar en el sitio de unión del sustrato de SMYD2, pero difieren en sus estructuras químicas y perfiles de selectividad . This compound es único en su alta selectividad y potencia, lo que lo convierte en una herramienta valiosa para estudiar la biología de SMYD2 .

Compuestos Similares::- AZ505

- BAY-598

- BCI-121

- EPZ031686

Propiedades

IUPAC Name |

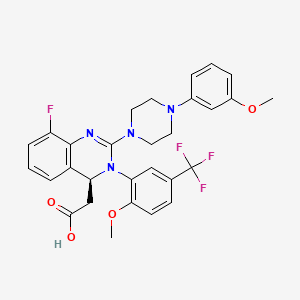

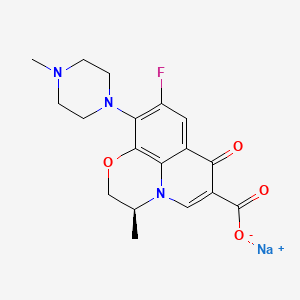

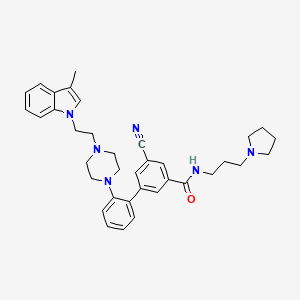

3-cyano-5-[2-[4-[2-(3-methylindol-1-yl)ethyl]piperazin-1-yl]phenyl]-N-(3-pyrrolidin-1-ylpropyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H42N6O/c1-28-27-42(34-11-4-2-9-32(28)34)22-19-40-17-20-41(21-18-40)35-12-5-3-10-33(35)30-23-29(26-37)24-31(25-30)36(43)38-13-8-16-39-14-6-7-15-39/h2-5,9-12,23-25,27H,6-8,13-22H2,1H3,(H,38,43) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNYRDVBFYVDJJI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C2=CC=CC=C12)CCN3CCN(CC3)C4=CC=CC=C4C5=CC(=CC(=C5)C#N)C(=O)NCCCN6CCCC6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H42N6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

574.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.